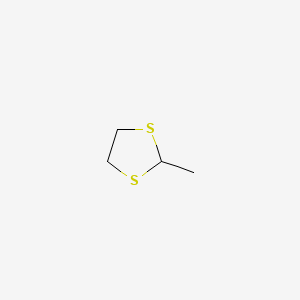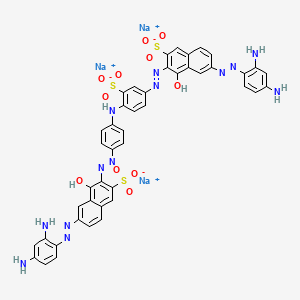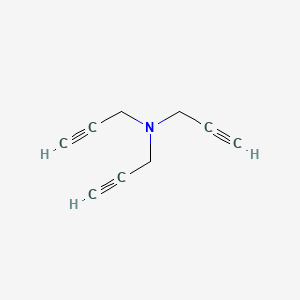
2,4-二甲氧基苯甲醛肟
描述
2,4-Dimethoxybenzaldehyde oxime is a chemical compound with the molecular formula C7H7NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Oximes, such as 2,4-Dimethoxybenzaldehyde oxime, are known to undergo various reactions. For instance, they can participate in addition reactions where a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether .科学研究应用
Proteomics Research
2,4-Dimethoxybenzaldoxime is utilized in proteomics to study protein interactions and modifications. Its specific chemical properties allow it to bind selectively to certain protein substrates, which can be useful for isolating and identifying proteins of interest in complex biological samples .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the construction of heterocyclic compounds. Its oxime group can act as a directing group or be involved in subsequent cyclization reactions to form various organic structures .
Analytical Chemistry
In analytical chemistry, 2,4-Dimethoxybenzaldoxime can be used as a reagent for the detection of certain metal ions. Its ability to form complexes with metals can be exploited in colorimetric assays or chromatography .
Material Science
The compound’s molecular structure makes it a candidate for designing novel materials. It could be incorporated into polymers or small molecule arrays to alter physical properties like thermal stability or conductivity .
Medicinal Chemistry
Researchers explore the use of 2,4-Dimethoxybenzaldoxime in medicinal chemistry for drug design. Its structure could be modified to interact with biological targets, potentially leading to the development of new therapeutic agents .
Agricultural Chemistry
In the field of agricultural chemistry, this compound might be investigated for its potential as a growth regulator or pesticide . Its oxime moiety could interfere with the growth processes of plants or pests, providing a basis for developing new agrochemicals .
Environmental Science
2,4-Dimethoxybenzaldoxime could be used in environmental science to remove pollutants . Its chemical interactions with various contaminants could help in designing methods for water treatment or soil remediation .
Nanotechnology
Lastly, the compound’s unique structure allows for its use in nanotechnology, particularly in the synthesis of nanoparticles or nanostructures that could have applications in electronics, catalysis, or imaging .
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDRVCQSVTYHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282649 | |
| Record name | 2,4-DIMETHOXYBENZALDOXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31874-34-7 | |
| Record name | 2,4-DIMETHOXYBENZALDOXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2,4-dimethoxybenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the nematicidal activity of 2,4-Dimethoxybenzaldoxime against Meloidogyne incognita?
A1: While the study [] investigated several volatile organic compounds (VOCs) for their nematicidal activity, 2,4-Dimethoxybenzaldoxime did not exhibit strong fumigant activity against the second stage juveniles (J2s) of Meloidogyne incognita in their tests. This is in contrast to other VOCs tested, such as 2-isobutyl-3-methylpyrazine, which showed strong fumigant activity.
Q2: Were there other VOCs identified that showed more promising nematicidal activity against Meloidogyne incognita?
A2: Yes, the study identified several other VOCs with stronger nematicidal effects. Specifically, 2-isobutyl-3-methylpyrazine demonstrated strong fumigant activity against M. incognita J2s. Additionally, 2-dodecanone, 2-tridecanol, 2-tridecanone, and 2-tetradecanol all showed strong direct-contact nematicidal activity []. Further research on these compounds might yield more effective control strategies for root-knot nematodes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)
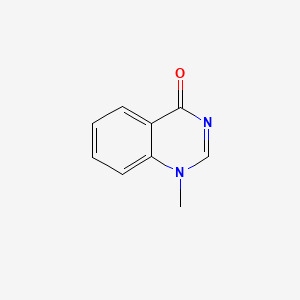

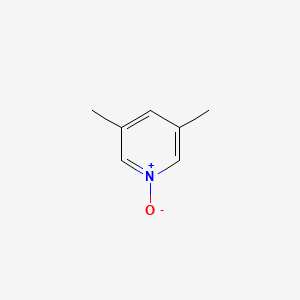
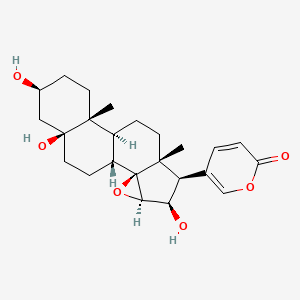
![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)
